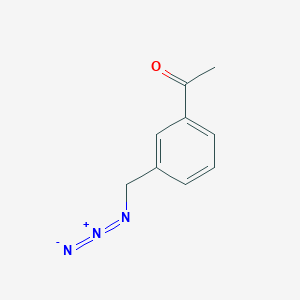

3'-(Azidomethyl)acetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-(azidomethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7(13)9-4-2-3-8(5-9)6-11-12-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJXFOOCUKFTMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Acetophenone derivatives have been reported to exhibit antifungal activity, suggesting that their targets may be components of fungal cells .

Mode of Action

It’s worth noting that certain acetophenone derivatives have been found to change the permeability of the cell membrane and affect the growth of hyphae, leading to cell death .

Biochemical Pathways

Acetophenones have been described as modulators of several biological activities

Result of Action

Certain acetophenone derivatives have been found to exhibit inhibitory effects against fungi, suggesting that 3’-(azidomethyl)acetophenone may have similar effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3’-(Azidomethyl)acetophenone. For instance, biocides, which include certain acetophenone derivatives, can accumulate in the environment, showing negative effects on marine organisms

Biological Activity

3'-(Azidomethyl)acetophenone, with the chemical formula CHNO and a molecular weight of 175.19 g/mol, is an azide derivative of acetophenone. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antifungal and antimicrobial applications.

- Molecular Formula : CHNO

- Molecular Weight : 175.19 g/mol

- CAS Number : 544467-05-2

- Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its structural similarity to other acetophenone derivatives, which have been shown to interact with cellular components in fungi and bacteria. The proposed mechanisms include:

- Inhibition of Cell Growth : Acetophenone derivatives are known to disrupt cell membrane permeability, leading to cell death in fungal species.

- Targeting Fungal Cells : The specific targets may include components integral to the fungal cell wall or membrane, disrupting their integrity and function.

Antifungal Activity

Research suggests that compounds similar to this compound exhibit significant antifungal properties. For instance:

- Inhibitory Effects : Studies indicate that certain acetophenone derivatives can inhibit the growth of various fungi by altering membrane permeability, which is critical for maintaining cellular homeostasis.

- Environmental Impact : The efficacy of these compounds can be influenced by environmental factors, such as pH and temperature, which may affect their stability and activity against fungal pathogens.

Research Findings and Case Studies

Several studies have explored the biological implications of azide-containing compounds, including their synthesis and potential applications:

- Synthesis and Structure-Activity Relationships :

- Molecular Docking Studies :

- In Vitro Studies :

Data Table: Summary of Biological Activities

Scientific Research Applications

Synthesis of Triazoles

One of the most notable applications of 3'-(Azidomethyl)acetophenone is in the synthesis of triazoles through [3+2] cycloaddition reactions. Triazoles are significant due to their presence in a variety of bioactive compounds and drugs. The azide functional group in this compound facilitates its reaction with alkynes or alkenes to form triazole derivatives under mild conditions.

Case Study: Transition-Metal-Free Synthesis

A study demonstrated a transition-metal-free method for synthesizing triazoles from chalcones and azides, including this compound. The reaction was carried out in a water/dioxane mixture at elevated temperatures, yielding triazoles with good efficiency. The optimized conditions led to yields exceeding 75% for certain derivatives, showcasing the compound's utility as a precursor in these reactions .

| Reaction Conditions | Yield (%) |

|---|---|

| Chalcone + BnN3 (with K2CO3) | 45 |

| Chalcone + this compound | 75 |

Medicinal Chemistry

The azide group in this compound is also pivotal for medicinal chemistry applications. This compound can be utilized to create various pharmacologically active triazole derivatives that exhibit antimicrobial, anti-inflammatory, and anticancer activities.

Case Study: Antimicrobial Activity

Research has indicated that certain triazole derivatives synthesized from this compound possess significant antimicrobial properties. These compounds were tested against various bacterial strains, showing promising results that suggest their potential as new antibiotic agents .

Material Science Applications

In addition to its applications in organic synthesis and medicinal chemistry, this compound can also be used in material science, particularly in the development of polymers and coatings. The azide functionality allows for click chemistry reactions, which can be employed to create cross-linked polymer networks.

Case Study: Polymer Development

A recent study explored the incorporation of this compound into polymer matrices via click chemistry. The resulting materials exhibited enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .

Summary of Applications

The applications of this compound span multiple fields:

- Organic Synthesis : Key intermediate for synthesizing triazoles.

- Medicinal Chemistry : Precursor for bioactive compounds with potential antimicrobial properties.

- Material Science : Utilized in developing advanced polymeric materials through click chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.